
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
Beschreibung
(E)-4-((1-(Styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a pyrimidine derivative featuring a piperidine ring substituted with a styrylsulfonyl group and an ether-linked pyrimidine moiety. The (E)-configuration of the styryl group (trans isomer) is critical for its stereochemical interactions in biological or material applications.
Eigenschaften
IUPAC Name |
4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,12-9-15-5-2-1-3-6-15)20-11-4-7-16(13-20)23-17-8-10-18-14-19-17/h1-3,5-6,8-10,12,14,16H,4,7,11,13H2/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFMNMVPVRWRV-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Styrylsulfonyl Intermediate: This step involves the reaction of styrene with sulfonyl chloride in the presence of a base to form the styrylsulfonyl chloride intermediate.
Piperidine Derivative Formation: The styrylsulfonyl chloride is then reacted with piperidine to form the styrylsulfonyl piperidine derivative.
Pyrimidine Ring Formation: The final step involves the reaction of the styrylsulfonyl piperidine derivative with a pyrimidine precursor under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s closest analogs include 4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034276-48-5, ) and piperidin-3-ylmethanol-linked pyrimidines (). Key differences arise from:
- Oxy Substituents: The ether linkage to pyrimidine is conserved across analogs, but additional substituents (e.g., ethoxy, methyl) on the pyrimidine ring (e.g., 2,4-diamino-6-methoxypyrimidine, CAS 3270-97-1) alter polarity and hydrogen-bonding capacity .
Table 1: Structural and Functional Comparison
Pharmacological and Chemical Activity Insights
- Piperidine-Pyrimidine Hybrids: Compounds like 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one () demonstrate the importance of fluorinated aryl groups and hydroxyimino substituents in enhancing target binding affinity, suggesting that the styrylsulfonyl group in the target compound may similarly modulate receptor interactions .
Biologische Aktivität
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H18N3O3S
- CAS Number: 2035001-76-2
The compound features a pyrimidine core substituted with a piperidinyl group and a styrylsulfonyl moiety, which are believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For example, sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 μg/mL . These findings suggest that the styrylsulfonyl group may enhance the compound's antibacterial properties.
Anticancer Activity
The compound's structural similarity to known anticancer agents, such as ON01910.Na, suggests potential anticancer activity. ON01910.Na is a non-ATP competitive kinase inhibitor that promotes apoptosis in cancer cells . Studies on related compounds indicate that modifications to the piperidine and sulfonyl groups can significantly impact their efficacy against various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Piperidinyl Group: Variations in the piperidine substituents can alter lipophilicity and receptor binding affinity.
- Styrylsulfonyl Moiety: The presence of electron-withdrawing groups on the styryl ring may enhance antimicrobial activity by increasing the compound's reactivity towards bacterial enzymes .
- Pyrimidine Core Modifications: Substituents on the pyrimidine ring can affect the compound's interaction with biological targets.
Study 1: Antimicrobial Evaluation
A study evaluated a series of styrylsulfonyl derivatives, including this compound, for their antibacterial properties against clinical isolates of E. coli. The results demonstrated promising activity with MIC values comparable to established antibiotics, indicating potential for development as a new antimicrobial agent .
Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines, including breast and colon cancer models. The compound showed significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest. Further investigations into its pharmacokinetics and bioavailability are ongoing to assess its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by sulfonylation and coupling to the pyrimidine moiety. Key steps include:
- Sulfonylation : Reaction of styryl sulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane) .
- Ether Bond Formation : Coupling the sulfonylated piperidine with 4-hydroxypyrimidine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution under anhydrous conditions .
- Optimization : Control reaction temperature (0–25°C for sulfonylation), use inert atmospheres (N₂/Ar), and monitor purity via TLC or HPLC. Yield improvements (≥70%) are achieved by slow reagent addition and solvent selection (e.g., DMF for polar intermediates) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the styrylsulfonyl group and ether linkage. Key signals: pyrimidine C4-O (δ ~160 ppm in ¹³C NMR), piperidine protons (δ 1.5–3.5 ppm in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at λ = 254 nm .
Q. What initial biological screening approaches are recommended for this compound?
Methodological Answer: Prioritize target-agnostic assays to identify broad bioactivity:
- Kinase Inhibition Screening : Use a panel of recombinant kinases (e.g., CDK2, EGFR) with ATP-Glo assays .
- Antimicrobial Activity : Disc diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?
Methodological Answer:
- Systematic Substitution : Modify the styryl group (e.g., electron-withdrawing groups like -CF₃ or halogens) and pyrimidine substituents (e.g., -NH₂, -OCH₃). Compare activities using IC₅₀ values from kinase assays .
- Key Findings from Analogues : Thienopyrimidine derivatives with bromine at the 7-position showed enhanced anticancer activity, suggesting electrophilic substituents improve target binding .
Q. How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-target analysis) if ATP-Glo results conflict with cellular cytotoxicity .
- Solubility Checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in cell-based assays .
- Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates; exclude outliers with Grubbs’ test .
Q. What computational methods are effective for identifying potential molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2 PDB: 1HCL). Focus on hydrogen bonding with pyrimidine’s N1 and sulfonyl oxygen .
- Pharmacophore Mapping : Identify essential features (e.g., aromatic π-stacking with styryl group) using LigandScout .
Q. How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS .
- Long-Term Stability : Store at -20°C (lyophilized) and in DMSO at 4°C; check purity monthly .
Q. What advanced analytical techniques are recommended for identifying degradation products?
Methodological Answer:
- LC-QTOF-MS/MS : Fragment ions (<5 ppm accuracy) to assign degradation pathways (e.g., sulfonyl cleavage or pyrimidine ring oxidation) .
- NMR Relaxation Experiments : ¹H T₁/T₂ measurements to detect conformational changes in degraded samples .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.